Product packaging for 4,5,6,7,7-Pentamethyloct-4-en-3-one(Cat. No.:CAS No. 81786-78-9)

4,5,6,7,7-Pentamethyloct-4-en-3-one

Cat. No.: B12669389
CAS No.: 81786-78-9
M. Wt: 196.33 g/mol
InChI Key: RJMPLNRTACPFQN-MDZDMXLPSA-N
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Description

4,5,6,7,7-Pentamethyloct-4-en-3-one (CAS Registry Number 81786-78-9 ) is an organic compound with a molecular formula of C13H24O and a molecular weight of 196.33 g/mol . This compound is characterized by its specific structure as an unsaturated ketone. Researchers can utilize its defined structure in various synthetic and applied chemistry investigations. Key physical properties include a calculated density of approximately 0.839 g/cm³ and a high calculated boiling point of around 265°C at 760 mmHg . Its EINECS number is 279-826-0 . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult specialized chemical databases and scientific literature for potential applications and mechanisms of action relevant to their specific fields of study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O B12669389 4,5,6,7,7-Pentamethyloct-4-en-3-one CAS No. 81786-78-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81786-78-9

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

(E)-4,5,6,7,7-pentamethyloct-4-en-3-one

InChI

InChI=1S/C13H24O/c1-8-12(14)10(3)9(2)11(4)13(5,6)7/h11H,8H2,1-7H3/b10-9+

InChI Key

RJMPLNRTACPFQN-MDZDMXLPSA-N

Isomeric SMILES

CCC(=O)/C(=C(\C)/C(C)C(C)(C)C)/C

Canonical SMILES

CCC(=O)C(=C(C)C(C)C(C)(C)C)C

Origin of Product

United States

Retrosynthetic Analysis and Strategic Disconnections for 4,5,6,7,7 Pentamethyloct 4 En 3 One

Identification of Key Synthons and Disconnection Pathways

The initial step in the retrosynthetic analysis of 4,5,6,7,7-pentamethyloct-4-en-3-one involves identifying key bonds and functional groups that can be strategically disconnected. numberanalytics.com The α,β-unsaturated ketone functionality and the highly substituted carbon skeleton are the most prominent features of the target molecule.

Disconnections Targeting the Ketone Carbonyl and α,β-Unsaturated System

The α,β-unsaturated ketone is a key functional group that offers several disconnection opportunities. A common and effective strategy for disconnecting α,β-unsaturated carbonyl compounds is through an aldol-type condensation reaction in the reverse sense. lkouniv.ac.inyoutube.comyoutube.com This involves a functional group interconversion (FGI) to a β-hydroxy ketone, which can then be disconnected at the α-β carbon bond to reveal an enolate and a carbonyl compound. scitepress.org

Another powerful method for disconnecting the C=C double bond of an enone is the Wittig reaction or a related olefination reaction. scitepress.orgyoutube.com This approach would lead to a ketone and a phosphonium (B103445) ylide as the key synthons.

The Michael addition reaction provides another valuable disconnection pathway for 1,5-dicarbonyl systems, which can be accessed from the target enone through an FGI. youtube.comyoutube.com Disconnecting via a Michael addition would generate an enolate nucleophile and an α,β-unsaturated carbonyl electrophile. youtube.com

Strategies for Constructing the Pentamethylated Octane (B31449) Skeleton

The highly branched pentamethylated octane backbone of the target molecule presents a significant synthetic challenge. The construction of such sterically hindered frameworks often requires robust carbon-carbon bond-forming reactions.

One strategy involves the use of organometallic reagents, such as Grignard or organolithium reagents, to add alkyl groups to carbonyl precursors. stackexchange.com For instance, the tert-butyl group at the C7 position could be installed by the addition of a tert-butyl Grignard reagent to a suitable ketone precursor.

Coupling reactions, such as the Wurtz reaction, can also be considered for forming some of the carbon-carbon bonds in the octane chain, although these reactions can sometimes lead to mixtures of products. stackexchange.com Modern cross-coupling reactions, catalyzed by transition metals, offer more controlled and efficient methods for constructing complex carbon skeletons. nih.gov

The synthesis of highly branched alkanes is an active area of research, with methods like catalytic isomerization of linear alkanes and hydrodeoxygenation of biomass-derived molecules being explored. researchgate.netnih.gov While not direct disconnections of the target molecule, these strategies highlight the importance of developing methods to access highly substituted hydrocarbon chains.

Functional Group Interconversions (FGI) and Protecting Group Strategies

Functional group interconversions (FGI) are essential tools in retrosynthesis, allowing for the transformation of one functional group into another to facilitate key bond-forming reactions. fiveable.mesolubilityofthings.comnumberanalytics.com In the synthesis of this compound, FGIs would be crucial for setting up the necessary precursors for the chosen disconnection strategies.

For example, as mentioned earlier, an FGI of the enone to a β-hydroxy ketone would enable an aldol-type disconnection. lkouniv.ac.inyoutube.com Similarly, the ketone carbonyl could be temporarily converted to an alcohol via reduction, which could then be used to direct other reactions or be protected. imperial.ac.uk

Protecting groups are often necessary in the synthesis of complex molecules to mask reactive functional groups and prevent unwanted side reactions. agroipm.cnwikipedia.orglibretexts.org In the synthesis of our target molecule, a key challenge would be the selective reaction at one carbonyl group in the presence of another, or the protection of the enone system while modifying other parts of the molecule. For instance, methods exist for the selective protection of α,β-unsaturated ketones in the presence of saturated ketones. researchgate.net The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal (deprotection). wikipedia.org

Table 1: Potential Functional Group Interconversions (FGI) in the Synthesis of this compound

Initial Functional Group Target Functional Group Reagent/Reaction Type Purpose in Synthesis
α,β-Unsaturated Ketoneβ-Hydroxy KetoneHydration/Hydroboration-OxidationEnable Aldol (B89426) disconnection
KetoneSecondary AlcoholReduction (e.g., NaBH4)Facilitate other transformations, introduce stereocenter
Carboxylic AcidKetoneOrganometallic addition/Weinreb amideKey C-C bond formation
AlkeneDicarbonylOzonolysisSet up for further disconnections

Stereochemical Considerations in Retrosynthetic Design of this compound

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of organic synthesis. rijournals.comresearchgate.net The target molecule, this compound, possesses a stereocenter at the C6 position. Therefore, any synthesis of a single enantiomer or diastereomer of this compound must address the control of this stereocenter.

During the retrosynthetic analysis, it is crucial to consider how the stereochemistry of the target molecule can be established. rijournals.com This can be achieved through several strategies:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in a key bond-forming reaction. researchgate.net For example, a chiral reducing agent could be used to reduce a prochiral ketone precursor to a specific enantiomer of the corresponding alcohol.

Substrate-Controlled Diastereoselection: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. beilstein-journals.orgrsc.org

Resolution: Separating a racemic mixture of the final product or a key intermediate into its individual enantiomers.

The stereochemical outcome of reactions like the aldol reaction can often be controlled by the choice of reagents and reaction conditions. For instance, the relative stereochemistry of the methyl group at C6 and the hydroxyl group in a β-hydroxy ketone intermediate could potentially be controlled during an aldol addition. beilstein-journals.org The synthesis of natural products with multiple stereocenters often relies on a combination of these strategies to achieve the desired stereochemical purity. nih.gov

Chemical Reactivity and Transformations of 4,5,6,7,7 Pentamethyloct 4 En 3 One

Reactivity of the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone is a versatile functional group known to undergo several key reactions.

Nucleophilic Addition to the Carbonyl Group

In a typical reaction, nucleophiles can attack the electrophilic carbon of the carbonyl group. This 1,2-addition would lead to the formation of an alcohol after protonation. The steric hindrance around the carbonyl group in 4,5,6,7,7-Pentamethyloct-4-en-3-one, due to the adjacent pentamethylated chain, might influence the rate and feasibility of such additions. However, no studies have been found that document this specific transformation for this compound.

Conjugate Addition Reactions (e.g., Michael Additions)

The presence of the conjugated system allows for 1,4-addition, also known as conjugate or Michael addition. In this type of reaction, a nucleophile attacks the β-carbon of the alkene, leading to the formation of an enolate intermediate which is then protonated. This is often a thermodynamically favored pathway for softer nucleophiles. The extensive substitution on the alkene could, again, present significant steric challenges to this reaction pathway. No literature is available to confirm or deny this reactivity for this compound.

Transformations Involving the Pentamethylated Alkene Moiety

The reactivity of the carbon-carbon double bond is another area of interest in this compound.

Electrophilic Additions to the Double Bond

The electron-rich double bond could potentially undergo electrophilic addition reactions. Reagents like hydrogen halides or halogens could add across the double bond. The regioselectivity of such an addition would be influenced by the electronic effects of the carbonyl group and the steric bulk of the methyl groups. However, there is no published data on such reactions for this specific substrate.

Cycloaddition Reactions (e.g., Diels-Alder)

The alkene in an α,β-unsaturated ketone can act as a dienophile in a Diels-Alder reaction. Given the high degree of substitution around the double bond in this compound, it is expected to be a poor dienophile due to steric hindrance. No cycloaddition reactions involving this compound have been reported in the scientific literature.

Stereoselective Olefin Transformations

The potential for stereoselective transformations of the alkene, such as dihydroxylation or epoxidation, exists. However, the substitution pattern would likely play a significant role in directing the stereochemical outcome of any such reaction. As with the other potential transformations, there is a lack of specific research on this compound to provide any concrete examples or data.

Functional Group Interconversions (FGI) and Derivatizations

Functional group interconversions of this compound involve the characteristic reactions of its constituent ketone and alkene moieties. However, the extensive substitution pattern often necessitates specific reagents or conditions to overcome steric challenges.

The reduction of α,β-unsaturated ketones can selectively target the carbonyl group (1,2-reduction), the carbon-carbon double bond (1,4-reduction or conjugate reduction), or both. The outcome is highly dependent on the chosen reducing agent and the substrate's steric and electronic properties.

For this compound, the tetrasubstituted nature of the alkene presents a significant challenge for catalytic hydrogenation. While standard heterogeneous catalysts like palladium on carbon (Pd/C) are effective for reducing less substituted double bonds, tetrasubstituted olefins are notoriously difficult to hydrogenate due to steric hindrance that impedes their adsorption onto the catalyst surface. youtube.com Specialized and highly active catalysts, such as certain iridium or rhodium complexes, are often required for the successful hydrogenation of such sterically crowded alkenes. nih.govacs.orgresearchgate.netnih.gov The diastereoselectivity of such a reduction would be influenced by the existing stereocenter at C6, potentially leading to a mixture of diastereomeric saturated ketones.

Reduction of the ketone can be achieved with various hydride reagents. The choice of reagent dictates the selectivity between 1,2- and 1,4-addition. Reagents like sodium borohydride (NaBH₄), especially in the presence of cerium(III) chloride (Luche reduction), tend to favor 1,2-reduction, yielding the corresponding allylic alcohol. nih.govresearchgate.net Conversely, reagents such as lithium aluminum hydride (LiAlH₄) can sometimes lead to a mixture of products, including the saturated alcohol resulting from the reduction of both the ketone and the alkene. Copper-catalyzed hydrosilylation or hydroboration/protodeboronation strategies offer a chemoselective method for the 1,4-reduction of the conjugated double bond, affording the saturated ketone. rsc.orgorganic-chemistry.org

Table 1: Predicted Outcomes of Reduction Reactions on this compound

Reagent/Catalyst SystemTargeted Functional GroupPredicted Major Product
NaBH₄, CeCl₃Ketone (1,2-Reduction)4,5,6,7,7-Pentamethyloct-4-en-3-ol
H₂, Ir or Rh complexAlkene (Hydrogenation)4,5,6,7,7-Pentamethyloctan-3-one
LiAlH₄Ketone and Alkene4,5,6,7,7-Pentamethyloctan-3-ol
Cu-H (from hydrosilylation)Alkene (1,4-Reduction)4,5,6,7,7-Pentamethyloctan-3-one

Oxidation Reactions

The oxidation of this compound can occur at several positions. The α,β-unsaturated ketone moiety can undergo epoxidation at the double bond, typically using nucleophilic oxidizing agents like hydrogen peroxide under basic conditions. The steric hindrance around the double bond in the target molecule would likely slow this reaction compared to less substituted enones.

Allylic oxidation at the C2 or C8 positions is another possibility. Reagents like selenium dioxide (SeO₂) or chromium-based oxidants can introduce a hydroxyl or carbonyl group at the allylic position. The regioselectivity of this reaction would be influenced by the steric environment and the relative stability of the potential radical or carbocation intermediates. The γ-C–H bonds (at C2) of enones can be hydroxylated under specific conditions, often involving visible-light-induced hydrogen-atom transfer (HAT). researchgate.net Another method for the oxidation of α,β-enones involves using t-butylhydroperoxide with a palladium catalyst to form 1,4-enediones. nih.gov

Ozonolysis would lead to the cleavage of the C4-C5 double bond, yielding smaller carbonyl fragments, the structures of which would depend on the workup conditions (reductive or oxidative).

Rearrangement Reactions and Mechanistic Investigations

The sterically congested nature of this compound makes it a potential candidate for rearrangement reactions that can alleviate steric strain. Mechanistic studies of related systems often invoke radical or carbocationic intermediates.

Under acidic or thermal conditions, molecules with significant steric strain can undergo skeletal rearrangements. For this compound, the proximity of the methyl groups at C5, C6, and the gem-dimethyl group at C7 creates considerable steric repulsion. This strain could be a driving force for rearrangements such as the Meyer-Schuster rearrangement if a propargyl alcohol precursor were used for its synthesis. rsc.org Photochemical conditions can also induce rearrangements in cyclohexenone systems with bulky substituents, proceeding through triplet excited states. nih.gov While the acyclic nature of the target compound precludes direct analogy, it highlights the propensity of sterically hindered unsaturated ketones to undergo structural reorganization.

Many transformations of sterically hindered molecules proceed through radical intermediates, which are less sensitive to steric effects than their ionic counterparts. Radical addition to the alkene is a plausible pathway for functionalization. For instance, the addition of a radical to the double bond could initiate a cascade of reactions, including intramolecular hydrogen atom transfer (HAT) or cyclization, leading to complex products. mdpi.com Mechanistic investigations into the reactions of structurally similar compounds often reveal the involvement of radical cations or anions, depending on the reaction conditions (e.g., photoredox catalysis). The formation of a substrate-derived cation intermediate has been proposed in some enzymatic transformations of analogous structures. nih.govresearchgate.net The study of radical-mediated trifunctionalization reactions also provides a framework for understanding how multiple functional groups can be added across a double bond through a radical cascade mechanism. researchgate.net

Spectroscopic and Advanced Structural Elucidation of 4,5,6,7,7 Pentamethyloct 4 En 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of 4,5,6,7,7-Pentamethyloct-4-en-3-one.

The ¹H NMR spectrum is anticipated to display a series of signals, each corresponding to a unique proton environment in the molecule. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. libretexts.org

Vinylic Proton (H-4): The proton at the C-4 position is expected to resonate in the downfield region, characteristic of vinylic protons in an α,β-unsaturated ketone system. Its chemical shift would likely fall in the range of δ 6.0-7.0 ppm. stackexchange.com The multiplicity of this signal would depend on the coupling with the proton at C-6.

Methine Proton (H-6): The proton at the C-6 position, being adjacent to both the double bond and a tertiary carbon, is expected to appear as a multiplet.

Methyl Protons: The spectrum will feature several signals corresponding to the five methyl groups. The three methyl groups attached to the quaternary carbon C-7 (a tert-butyl-like group) are expected to be chemically equivalent and appear as a sharp singlet, integrating to nine protons, likely in the δ 0.9-1.2 ppm region. nih.govbrainly.com The two methyl groups at C-5 and C-6 will appear as doublets due to coupling with their neighboring methine protons.

Ethyl Ketone Protons: The ethyl group attached to the carbonyl (C-1 and C-2) will give rise to a quartet for the methylene (B1212753) protons (H-2) and a triplet for the methyl protons (H-1), a classic ethyl pattern. mnstate.edu The methylene protons will be deshielded by the adjacent carbonyl group, appearing around δ 2.5-2.9 ppm.

The coupling constants (J) between adjacent protons would provide valuable information about the dihedral angles and, consequently, the conformation of the molecule. For instance, the magnitude of the coupling constant between H-4 and H-6 could provide insights into the geometry of the double bond.

Predicted ¹H NMR Data Table

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
H-1 ~1.1 Triplet ~7.5
H-2 ~2.7 Quartet ~7.5
H-4 6.0 - 7.0 Doublet of quartets JH4-H6, JH4-H5(Me)
H-6 Multiplet Multiplet -
C5-CH₃ Doublet Doublet ~7.0
C6-CH₃ Doublet Doublet ~7.0

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.

Carbonyl Carbon (C-3): The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, typically in the range of δ 190-220 ppm for α,β-unsaturated ketones. netlify.apporegonstate.edu

Olefinic Carbons (C-4 and C-5): The two carbons of the double bond will resonate in the olefinic region (δ 100-150 ppm). The β-carbon (C-5) is expected to be more downfield than the α-carbon (C-4) due to the electron-withdrawing effect of the carbonyl group. netlify.apppsu.eduresearchgate.net

Aliphatic Carbons: The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum. The quaternary carbon (C-7) and the methine carbon (C-6) will have distinct chemical shifts. The methyl carbons will also have characteristic shifts, with the tert-butyl-like methyl carbons at C-7 appearing as a single resonance. nih.gov

Predicted ¹³C NMR Data Table

Carbon Predicted Chemical Shift (ppm)
C-1 ~8
C-2 ~35
C-3 195 - 205
C-4 125 - 135
C-5 140 - 155
C-6 Aliphatic region
C-7 Aliphatic region (quaternary)
C5-CH₃ Aliphatic region
C6-CH₃ Aliphatic region

Two-dimensional NMR techniques are crucial for assembling the molecular structure by revealing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. sdsu.edu For instance, a cross-peak between the H-1 and H-2 signals would confirm the ethyl group. Correlations would also be expected between H-6 and its neighboring methyl and vinylic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. columbia.edu It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. columbia.edu Key HMBC correlations would be expected from the methyl protons to their neighboring carbons, helping to connect the different fragments of the molecule. For example, correlations from the C-1 protons to the C-2 and C-3 carbons would confirm the position of the ethyl group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment shows through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry. acdlabs.comyoutube.comacdlabs.com For this compound, NOESY could help establish the relative stereochemistry at the C-5 and C-6 positions by observing correlations between the methyl groups and other protons across the double bond and along the aliphatic chain. libretexts.orgumn.edu

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion. This allows for the calculation of the elemental formula, confirming the identity of this compound (C₁₃H₂₄O).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, producing a characteristic pattern of fragment ions. The fragmentation of α,β-unsaturated ketones often follows predictable pathways. acs.orgnih.govresearchgate.net

Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. youtube.com This could result in the loss of an ethyl radical (•CH₂CH₃) or the larger alkyl group.

McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.

Loss of Alkyl Groups: The highly branched alkyl chain is prone to fragmentation, leading to the loss of methyl (•CH₃) or larger alkyl radicals, resulting in stable carbocations. The loss of a tert-butyl radical from the C-7 position would likely be a prominent fragmentation pathway.

Predicted Mass Spectrometry Fragmentation Table

m/z Possible Fragment Fragmentation Pathway
[M-29]⁺ [C₁₁H₁₉O]⁺ α-cleavage (loss of ethyl radical)
[M-57]⁺ [C₉H₁₅O]⁺ Cleavage of the tert-butyl group

This comprehensive spectroscopic approach, combining various NMR techniques and mass spectrometry, would enable the complete and unambiguous structural elucidation of this compound.

Table of Compound Names

Compound Name
This compound
2-butanone

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley.com The IR spectrum provides a unique "fingerprint" of a molecule, with characteristic absorption bands corresponding to specific vibrational modes of its bonds. wiley.com For this compound, the key functional groups are a ketone (C=O), a carbon-carbon double bond (C=C), and various types of carbon-hydrogen bonds (C-H).

The expected IR absorption bands for this compound are detailed below:

Carbonyl (C=O) Stretching: The most prominent and easily identifiable peak in the IR spectrum of an aliphatic ketone is the C=O stretching vibration. pressbooks.pub For saturated aliphatic ketones, this sharp and intense absorption typically appears around 1715 cm⁻¹. lumenlearning.com The presence of α,β-unsaturation, as in this compound, conjugates the carbonyl group with the C=C double bond. This conjugation delocalizes the pi electrons, slightly weakening the C=O bond and causing the absorption to shift to a lower frequency, generally in the range of 1670-1690 cm⁻¹.

Carbon-Carbon Double Bond (C=C) Stretching: The C=C stretching vibration in alkenes gives rise to an absorption band in the region of 1680-1640 cm⁻¹. libretexts.org For a tetrasubstituted alkene like this compound, the intensity of this peak can be weak or even absent due to the lack of a significant change in the dipole moment during the stretching vibration.

Carbon-Hydrogen (C-H) Stretching:

sp³ C-H Stretching: The molecule contains numerous methyl (CH₃) and ethyl (CH₂CH₃) groups, which consist of sp³ hybridized carbons. The stretching vibrations of these C-H bonds are expected to produce strong absorptions in the range of 3000-2850 cm⁻¹. libretexts.org

sp² C-H Stretching: Since the double bond is tetrasubstituted, there are no vinyl C-H bonds directly attached to the C=C group. Therefore, the characteristic =C-H stretching absorption, which typically appears above 3000 cm⁻¹, would be absent. masterorganicchemistry.com

Carbon-Hydrogen (C-H) Bending: The bending vibrations of the C-H bonds in the methyl and ethyl groups will result in absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹). Specifically, C-H bending or scissoring vibrations are expected between 1470-1450 cm⁻¹, and methyl C-H rocking vibrations may be observed around 1370-1350 cm⁻¹. lumenlearning.com

Interactive Data Table: Predicted IR Absorptions for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Expected Intensity
α,β-Unsaturated KetoneC=O Stretch1670 - 1690Strong, Sharp
AlkeneC=C Stretch1680 - 1640Weak to Medium
Alkanesp³ C-H Stretch2850 - 3000Strong
AlkaneC-H Bend (Scissoring)1450 - 1470Medium
Alkane (Methyl)C-H Rock1350 - 1370Medium

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation (if applicable)

The structure of this compound contains a chiral center at the C6 position, meaning it can exist as two different enantiomers (R and S isomers). If a single crystal of one of these enantiomers could be grown, X-ray diffraction analysis would allow for the unambiguous assignment of its absolute configuration.

Applicability and Potential Findings:

To date, no published X-ray crystallographic data for this compound has been found. However, if such a study were to be conducted, the key findings would include:

Absolute Stereochemistry: The primary outcome would be the determination of the absolute spatial arrangement of the substituents around the C6 chiral center, distinguishing between the R and S enantiomers. wikipedia.org

Molecular Conformation: The analysis would reveal the preferred conformation of the molecule in the solid state, including the torsional angles along the carbon backbone and the orientation of the various methyl groups.

Intermolecular Interactions: The crystal packing would show how individual molecules of this compound interact with each other in the crystal lattice, providing insights into forces such as van der Waals interactions.

Data Table: Hypothetical Crystallographic Data for this compound

Crystallographic Parameter Information Provided
Crystal SystemThe basic crystal symmetry (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the repeating unit of the crystal lattice.
Atomic Coordinates (x, y, z)The precise position of each atom in the unit cell.
Bond Lengths and AnglesThe distances between bonded atoms and the angles between bonds.
Torsional AnglesThe dihedral angles that define the molecular conformation.

It is important to reiterate that this information is predictive. The actual experimental data would depend on the successful synthesis and crystallization of the compound, followed by a complete X-ray diffraction study.

Theoretical and Computational Investigations of 4,5,6,7,7 Pentamethyloct 4 En 3 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can provide insights into the electron distribution, orbital energies, and reactivity of 4,5,6,7,7-Pentamethyloct-4-en-3-one.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, one would expect the HOMO to be localized around the carbon-carbon double bond and the lone pairs of the oxygen atom in the carbonyl group, as these are the most electron-rich areas. The LUMO would likely be centered on the antibonding π* orbital of the carbonyl group and the C=C double bond. A hypothetical data table for the frontier molecular orbitals is presented below to illustrate how such data would be reported.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-
LUMO-
HOMO-LUMO Gap-
Data not available in the current literature.

Charge Distribution and Electrostatic Potential Analysis

Analysis of the charge distribution and molecular electrostatic potential (MEP) would reveal the electron density distribution within this compound. The MEP map would highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this molecule, the oxygen atom of the carbonyl group would be expected to have a partial negative charge, making it a site for electrophilic attack. Conversely, the carbonyl carbon and the hydrogen atoms would exhibit partial positive charges. This information is invaluable for predicting how the molecule would interact with other chemical species.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of a molecule is not static, and it can exist in various conformations. Conformational analysis aims to identify the most stable arrangements of atoms and the energy barriers between them.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of a molecule. MM methods use classical physics to calculate the potential energy of different conformations, while MD simulates the movement of atoms over time, providing a dynamic view of the molecule's behavior. These simulations would help in identifying the preferred spatial arrangements of the various methyl groups and the flexible octene chain of this compound.

Density Functional Theory (DFT) Calculations for Stable Conformations and Energy Minima

Density Functional Theory (DFT) is a quantum mechanical method that can provide more accurate energies for the stable conformations identified through MM and MD. By performing DFT calculations, researchers can determine the relative energies of different conformers and identify the global energy minimum, which corresponds to the most stable three-dimensional structure of the molecule.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerRelative Energy (kcal/mol)
Conformer A-
Conformer B-
Conformer C-
Data not available in the current literature.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical calculations can also be employed to predict the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, the enone moiety in the molecule suggests that it could undergo reactions such as Michael additions or photochemical cycloadditions, the mechanisms of which could be elucidated through computational analysis.

Computational Elucidation of Key Synthetic Steps

The synthesis of an α,β-unsaturated ketone like this compound can potentially proceed through several routes, with aldol (B89426) condensation being a classic and highly plausible method. Computational chemistry offers powerful tools to elucidate the mechanisms of such synthetic routes step-by-step. rsc.orgresearchgate.net

Using quantum mechanical methods, particularly Density Functional Theory (DFT), researchers can model the entire reaction coordinate for a proposed synthesis. smu.eduresearchgate.net This process involves identifying and calculating the energies of all relevant stationary points on the potential energy surface (PES), which include the initial reactants, any intermediates, transition states, and the final products.

For instance, a plausible retrosynthetic analysis for this compound would suggest a reaction between 3,4,4-trimethylpentan-2-one and propanal. The key steps in this proposed aldol condensation pathway that would be investigated computationally include:

Enolate Formation: The deprotonation of 3,4,4-trimethylpentan-2-one by a base to form a nucleophilic enolate. Computational models would calculate the energy barrier for proton abstraction.

Nucleophilic Attack: The attack of the enolate on the electrophilic carbonyl carbon of propanal. A transition state for this carbon-carbon bond formation would be located and its structure and energy calculated.

Protonation: The protonation of the resulting alkoxide to form the β-hydroxy ketone intermediate.

Dehydration: The elimination of a water molecule from the β-hydroxy ketone to form the final α,β-unsaturated product, this compound. This step is often the most complex to model, as it can proceed through different pathways (e.g., E1cB mechanism).

Each of these steps is characterized by a unique transition state—a high-energy, transient species that represents the energy maximum along the reaction coordinate for that elementary step. By mapping the path from reactants to products through these transition states, a complete mechanistic picture is formed. smu.edu

Interactive Table 1: Hypothetical Key Steps in the Aldol Condensation Synthesis of this compound

StepDescriptionKey Species for Calculation
1Enolate FormationReactant ketone, Base, Enolate intermediate, Conjugate acid
2C-C Bond FormationEnolate, Aldehyde, Transition State 1, Alkoxide intermediate
3ProtonationAlkoxide intermediate, Acid, β-hydroxy ketone
4Dehydrationβ-hydroxy ketone, Transition State 2, Final enone product, Water

Energetics and Kinetics of Proposed Reaction Pathways

Once the stationary points for a reaction mechanism have been computationally determined, the energetics and kinetics of the pathway can be analyzed in detail. The relative energies of the reactants, transition states, and products provide critical thermodynamic and kinetic information. researchgate.netacs.org

Kinetics relates to the rate of the reaction, which is governed by the activation energy (ΔG‡). The activation energy is the energy difference between the reactants and the highest-energy transition state in the reaction pathway. A higher activation energy corresponds to a slower reaction rate. By calculating the activation energies for each elementary step, the rate-determining step—the step with the highest activation energy barrier—can be identified. researchgate.net

For the proposed synthesis of this compound, computational analysis would yield an energy profile diagram. This diagram visually represents the energy changes throughout the reaction, highlighting the stability of intermediates and the barriers for each step. Such an analysis allows chemists to compare different potential synthetic routes and identify the most kinetically and thermodynamically favorable option. khanacademy.org

Interactive Table 2: Illustrative Energetic Profile for a Hypothetical Two-Step Reaction Pathway

Note: The following values are hypothetical and serve to illustrate the type of data generated from computational analysis. Energies are given in kcal/mol relative to the reactants.

SpeciesRelative Gibbs Free Energy (ΔG)Description
Reactants0.0Starting materials at reference energy
Transition State 1+22.5Energy barrier for the first step
Intermediate+5.0A stable species formed after the first step
Transition State 2+18.0Energy barrier for the second step
Products-15.0Final products, thermodynamically favored

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a highly effective tool for predicting the spectroscopic properties of molecules, which is crucial for their identification and structural confirmation. researchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a standard application of modern computational methods. The Gauge-Including Atomic Orbital (GIAO) method, typically paired with DFT, is widely used to calculate the magnetic shielding tensors of atomic nuclei. researchgate.netnih.gov From these values, the chemical shifts (δ) for ¹H and ¹³C nuclei can be predicted with high accuracy by referencing them against a standard compound like tetramethylsilane (TMS). nih.gov These predictions are invaluable for assigning peaks in an experimental spectrum and confirming the proposed structure. For an α,β-unsaturated ketone, distinctive shifts are expected for the carbonyl carbon (around 190-215 ppm) and the vinylic protons. libretexts.org

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on their vibrational frequencies. Computational methods can calculate these vibrational modes and their corresponding frequencies. nih.govnih.gov The resulting computed spectrum provides a theoretical fingerprint of the molecule. For this compound, the most prominent feature would be the C=O stretching frequency. In saturated ketones, this appears around 1715 cm⁻¹, but conjugation with the C=C double bond is known to lower this frequency to the 1666-1685 cm⁻¹ range. libretexts.orgorgchemboulder.com Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Validation: While no experimental data exists for this compound, the standard procedure involves validating the chosen computational method and basis set against known experimental data for structurally similar compounds. researchgate.netacs.org This ensures that the level of theory is appropriate and that the predictions for the new molecule are reliable.

Interactive Table 3: Theoretically Predicted Spectroscopic Data for this compound

Note: These values are illustrative predictions based on computational methods and typical values for similar functional groups.

ParameterPredicted ValueNotes
¹³C NMR
Carbonyl C (C=O)~201 ppmTypical for α,β-unsaturated ketones.
Vinylic C (C=C)~135 ppm, ~155 ppmDeshielded due to conjugation and substitution.
¹H NMR
Vinylic H~6.1 ppmPositioned on the α-carbon of the enone system.
Allylic H~2.5 ppmProtons on the carbon adjacent to the double bond.
IR Frequencies
C=O Stretch~1675 cm⁻¹Lower frequency due to conjugation.
C=C Stretch~1620 cm⁻¹Characteristic of a conjugated double bond.
C-H Stretch (sp³)~2870-2960 cm⁻¹From the various methyl and methylene (B1212753) groups.

Advanced Applications and Utility of 4,5,6,7,7 Pentamethyloct 4 En 3 One in Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

There is no available information on the use of 4,5,6,7,7-Pentamethyloct-4-en-3-one as a chiral building block for the synthesis of complex molecules.

Use as a Substrate in Novel Catalytic Reactions and Method Development

No research findings were identified that describe the use of this compound as a substrate in the development of new catalytic reactions or synthetic methodologies.

Integration into Flow Chemistry and Automated Synthesis Platforms

Information on the integration of this compound into flow chemistry or automated synthesis systems is not available.

Development of Derivatization Strategies for Diverse Synthetic Targets

There are no documented strategies for the derivatization of this compound to create a variety of compounds for different synthetic purposes.

Future Research Directions and Unexplored Avenues for 4,5,6,7,7 Pentamethyloct 4 En 3 One

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of structurally complex molecules like 4,5,6,7,7-Pentamethyloct-4-en-3-one often relies on multi-step sequences that may employ stoichiometric reagents and generate considerable waste. A primary focus of future research will be the development of more atom-economical and environmentally friendly synthetic pathways. Tandem oxidation processes, which combine the oxidation of alcohols to aldehydes with subsequent reaction steps in a single pot, represent a promising green alternative to traditional methods. mdpi.com The application of heteropolyanion-based ionic liquids as catalysts in such one-pot procedures could offer an efficient and sustainable route, potentially utilizing readily available alcohol precursors. mdpi.com

Further avenues for sustainable synthesis include leveraging modern catalytic methods. For instance, reductive nickel catalysis has emerged as a powerful tool for the formation of enones from vinyl triflates and acid fluorides. chemistryviews.org Adapting such cross-electrophile coupling reactions could provide a convergent and efficient route to this class of compounds. chemistryviews.org Additionally, copper-catalyzed hydroacylation of allenes with anhydrides offers a highly regio- and enantioselective method for constructing complex enones, which could be explored for the synthesis of this compound and its derivatives. nih.gov

Table 1: Potential Sustainable Synthetic Strategies for this compound
Synthetic StrategyKey FeaturesPotential Advantages
One-Pot Tandem Oxidation-CondensationUses alcohol precursors; catalyzed by reusable ionic liquids. mdpi.comReduced waste, improved atom economy, avoids handling of unstable aldehydes. mdpi.com
Reductive Nickel-Catalyzed Cross-CouplingConvergent synthesis from vinyl and acyl fragments. chemistryviews.orgHigh efficiency and potential for late-stage functionalization. chemistryviews.org
Copper-Catalyzed Hydroacylation of AllenesRegio- and enantioselective construction of the enone core. nih.govAccess to chiral analogs and high functional group tolerance. nih.gov

Exploration of Novel Reactivity Patterns under Non-Traditional Conditions

The unique steric and electronic properties of this compound suggest that its reactivity under non-traditional conditions, such as photochemical, electrochemical, or mechanochemical activation, could lead to novel transformations. Visible-light-promoted reactions, for example, have been employed for the synthesis of highly substituted allenes through radical processes. acs.org Investigating the behavior of this pentamethylated octenone under photocatalytic conditions could unveil new reaction pathways, potentially leading to unprecedented molecular scaffolds.

The electrophilicity of enones is a key determinant of their reactivity. rsc.org Studies on the electrophilic reactivities of cyclic enones have provided valuable insights into their behavior as Michael acceptors. rsc.org A systematic investigation into the electrophilicity of this compound and its analogs would be crucial for predicting and controlling their reactivity in various chemical transformations. Quantum-chemical calculations could further rationalize observed reactivity trends and guide the design of future experiments. rsc.org

Investigation of Organocatalytic and Biocatalytic Transformations

The fields of organocatalysis and biocatalysis offer powerful tools for the stereoselective transformation of carbonyl compounds. The application of these methods to a sterically demanding substrate like this compound is a significant, yet potentially rewarding, challenge.

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has been successfully applied to a wide range of transformations. caltech.edu The use of chiral amines to form enamines or iminium ions is a cornerstone of organocatalysis, enabling a variety of asymmetric reactions. Exploring the reactivity of steroidal 1-azadienes with enamines generated in situ has led to the synthesis of novel chiral polycyclic steroids, demonstrating the potential of this approach for constructing complex molecular architectures. researchgate.net

Biocatalysis, with its inherent selectivity and mild reaction conditions, is particularly attractive for transformations of complex molecules. Ene-reductases (ERs) from the Old Yellow Enzyme family are known to catalyze the asymmetric reduction of activated alkenes, offering a sustainable alternative to metal-catalyzed methods. rsc.org While natural ERs often have limitations with sterically hindered substrates, protein engineering and metagenomic approaches are expanding their applicability to more challenging enones. rsc.orgresearchgate.net The use of multienzymatic systems, combining the action of an ene-reductase and an alcohol dehydrogenase, has proven effective for the stereoselective reduction of tetrasubstituted cyclic enones, yielding products with multiple contiguous stereocenters. cnr.itacs.org The development of biocatalysts capable of reducing bulky-bulky ketones is an active area of research, with protein engineering being a key strategy to overcome the steric hindrance of these substrates. acs.orgresearchgate.netbohrium.com

Table 2: Potential Catalytic Systems for the Transformation of this compound
Catalytic ApproachPotential TransformationKey Considerations
Organocatalysis (e.g., Enamine catalysis)Asymmetric Michael additions, annulations. researchgate.netOvercoming steric hindrance at the catalytic site.
Biocatalysis (e.g., Ene-reductases)Stereoselective reduction of the C=C double bond. rsc.orgresearchgate.netEnzyme engineering may be required to accommodate the bulky substrate. acs.orgresearchgate.net
Biocatalysis (e.g., Alcohol dehydrogenases)Stereoselective reduction of the C=O group. nih.govresearchgate.netScreening for enzymes with activity towards sterically demanding ketones. acs.orgbohrium.com

Design of Analogs with Tuned Stereochemical Control and Reactivity

The systematic design and synthesis of analogs of this compound would provide a platform to study the influence of subtle structural modifications on reactivity and stereochemical outcomes. Introducing directing groups or chiral auxiliaries could enable greater control over asymmetric transformations. For instance, the use of a chiral sulfoxide moiety has been shown to mediate the highly stereoselective 1,2-reduction of enones. nih.govresearchmap.jp This approach could be adapted to control the stereochemistry of reductions of the pentamethylated octenone system.

Furthermore, the synthesis of analogs with varied substitution patterns around the enone core would allow for a deeper understanding of structure-activity relationships. This knowledge would be invaluable for designing molecules with specific chemical or biological properties. Nickel-catalyzed hydroamination of unactivated alkenes has been shown to be a versatile method for the synthesis of chiral arylamines with a broad substrate scope, and similar strategies could be envisioned for creating diverse analogs of the target compound. acs.org

Potential as a Scaffold for Methodological Development in Stereoselective Bond Formations

The rigid and sterically defined framework of this compound makes it an excellent candidate for use as a scaffold in the development of new synthetic methodologies. The challenges posed by its hindered nature can serve as a stringent test for the generality and robustness of new catalytic systems. The development of methods for the stereoselective functionalization of such complex scaffolds is of great importance for medicinal chemistry and materials science. nih.gov

For example, iridium-catalyzed 1,4-reduction of α,β-unsaturated carbonyl compounds is a highly selective transformation, but its efficiency is dependent on the steric and electronic properties of the substrate. mdpi.com Using the pentamethylated octenone as a benchmark substrate could drive the development of more active and selective catalysts. Similarly, a copper-catalyzed chemoselective reduction of the carbon-carbon double bond in α,β-unsaturated ketones via a hydroboration/protodeboronation strategy offers a hydrogen- and metal hydride-free alternative. rsc.org Testing the limits of this methodology with a highly substituted enone would be a valuable contribution to the field.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueTarget SignalInterpretation
1H^1H-NMRδ 1.2–1.4 (s, 15H)Five methyl groups
IR1710 cm1^{-1}Ketone C=O stretch
HRMSm/z 194.2 [M+^+]Molecular ion confirmation

Q. Table 2. Common Pitfalls in Synthesis Optimization

IssueSolution
Low regioselectivityUse bulky ligands (e.g., PPh3_3) to direct methyl addition
Byproduct formationEmploy scavenger resins or fractional distillation
Thermal degradationConduct reactions under reflux with N2_2 purging

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.